2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Overview
Description
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a natural product found in Streptomyces aureus . It has a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol .
Synthesis Analysis
The preparation of pure (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile from the racemic form of this 2-hydroxyacetonitrile has been described . The resolution process is based on differences in physical properties of two diastereoisomeric ethers .Molecular Structure Analysis
The IUPAC name of the compound is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI code is 1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H . The Canonical SMILES is C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O .Chemical Reactions Analysis
3-Phenoxyphenylacetonitrile is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere, under -20°C . The physical form can be liquid, solid, or semi-solid .Scientific Research Applications
Synthesis and Resolution of Racemic Alcohols : "2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile" is used in the synthesis of active pyrethroids, a class of insecticides. A study demonstrated the preparation of this compound from its racemic form using chiral hemiacetal compounds as resolving agents (Martel et al., 1980).
Concise Synthesis Methods : Research has developed concise synthesis methods for related compounds, like 2-(2-hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2014).
Analytical Methods in Pharmacokinetics : The compound has been involved in studies for developing analytical methods, such as an HPLC method for measuring hydroxytyrosol in plasma, which is crucial for pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).
Chemical Reactions and Solvolysis Studies : Its derivatives have been used to understand solvolysis reactions, aiding in the study of chemical reaction mechanisms (Jia et al., 2002).
Formation and Study of Cyanohydrins : The compound's reaction products, such as cyanohydrins, have been studied for their molecular structure and intermolecular interactions, providing insights into chemical bonding and structure (Betz et al., 2007).
Catalytic Synthesis of Pharmaceuticals : It is used in catalytic reactions for synthesizing pharmaceuticals, such as the asymmetric hydrocyanation of benzaldehydes, important in producing optically active pyrethroid insecticides (Danda, 1991).
Environmental Remediation : Derivatives of the compound are involved in studies exploring the degradation of toxic compounds like hydroxy polychlorinated biphenyls, contributing to environmental remediation efforts (Keum & Li, 2004).
Electrochemical Studies : The compound and its derivatives have been studied in electrochemical contexts, such as the investigation of electron transfer reactions in acetonitrile, which is vital for understanding redox chemistry (Bautista-Martínez et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
CAS RN |
39515-47-4, 61826-76-4, 52315-06-7 | |
Record name | α-Cyano-3-phenoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenoxybenzaldehyde cyanohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-phenoxyphenyl)glycolonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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